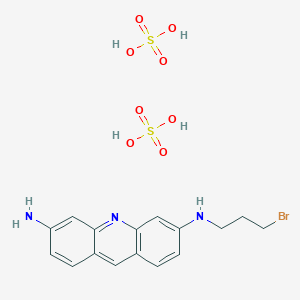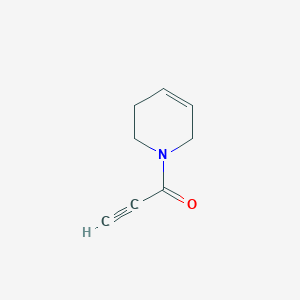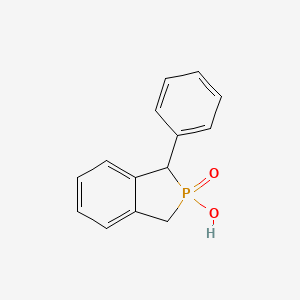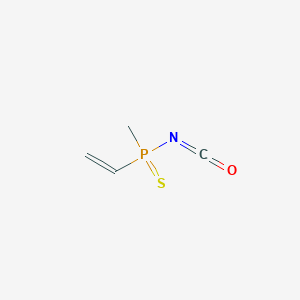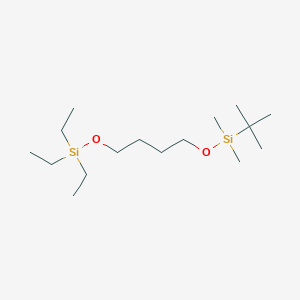
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-: is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and two oxygen atoms within its molecular structure, which contributes to its unique chemical properties. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. One common method includes the reaction of diethylsilane with a suitable diol in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced catalytic systems to ensure high yield and purity. The process is typically carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, palladium, and other transition metals.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes and siloxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the study of silicon-oxygen bond formation and reactivity.
Biology: In biological research, the compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. It is also used as a crosslinking agent in the manufacture of polymers.
Wirkmechanismus
The mechanism by which 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- exerts its effects involves the interaction of its silicon and oxygen atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of new compounds with unique properties, making it valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Comparison: Compared to similar compounds, 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- is unique due to its specific arrangement of silicon and oxygen atoms, as well as the presence of diethyl and tetramethyl groups. These structural differences contribute to its distinct reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
117785-64-5 |
|---|---|
Molekularformel |
C16H38O2Si2 |
Molekulargewicht |
318.64 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(4-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-9-20(10-2,11-3)18-15-13-12-14-17-19(7,8)16(4,5)6/h9-15H2,1-8H3 |
InChI-Schlüssel |
KXMORICNOXBTDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


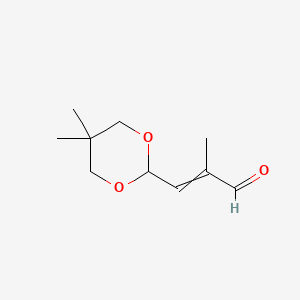
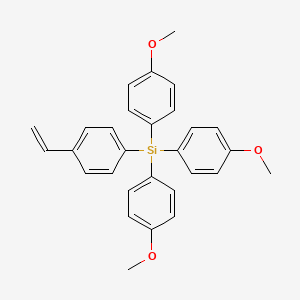
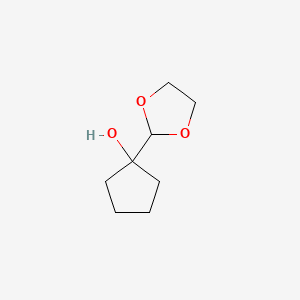
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
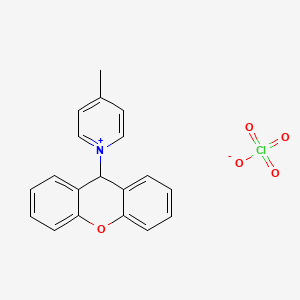

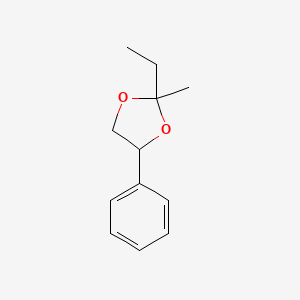
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
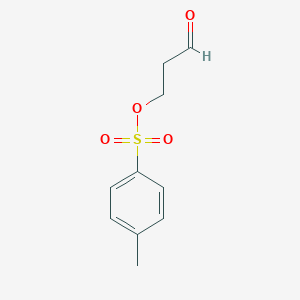
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
